

# AKN-028 batch-to-batch activity consistency

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## Compound Focus: Akn-028

CAS No.: 1175017-90-9

Cat. No.: S548021

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## AKN-028 Overview

Property	Description
Chemical Name	N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine [1]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>6</sub> [1] [2]
Molecular Weight	302.33 g/mol [1] [2]
CAS Number	1175017-90-9 [1] [2]
Primary Target	FMS-like tyrosine kinase 3 (FLT3) [3] [2] [4]
FLT3 IC <sub>50</sub>	6 nM [3] [2]
Mechanism of Action	Potent tyrosine kinase inhibitor; inhibits FLT3 and KIT autophosphorylation, induces apoptosis via caspase-3 activation, causes cell cycle arrest (G0/1), downregulates Myc-associated genes [3] [2] [4]
Clinical Status	Phase I/II trial for Acute Myeloid Leukemia (AML) <b>terminated</b> in March 2016 (NCT01573247) [1] [5]

## Experimental Protocols & Biological Data

For researchers conducting in vitro experiments, the following details from published studies can serve as a reference.

### In Vitro Cell Cytotoxicity Assay

This protocol measures the cytotoxic effect and IC<sub>50</sub> of **AKN-028**.

Step	Parameter	Details from Literature
1. Cell Lines	Types	AML cell lines (e.g., MV4-11, MOLM-13) [3]
2. Compound Prep	Stock Solution	10 mM in DMSO, stored at -70°C [3]
3. Treatment	Concentration Range	0.1 nM - 100 µM [3] [2]
	Incubation Time	72 hours [2]
4. Results (Sample)	MV4-11 IC <sub>50</sub>	< 50 nM [2]
	Primary AML cells (mean IC <sub>50</sub> )	1 µM [3] [2]

### In Vivo Efficacy Model

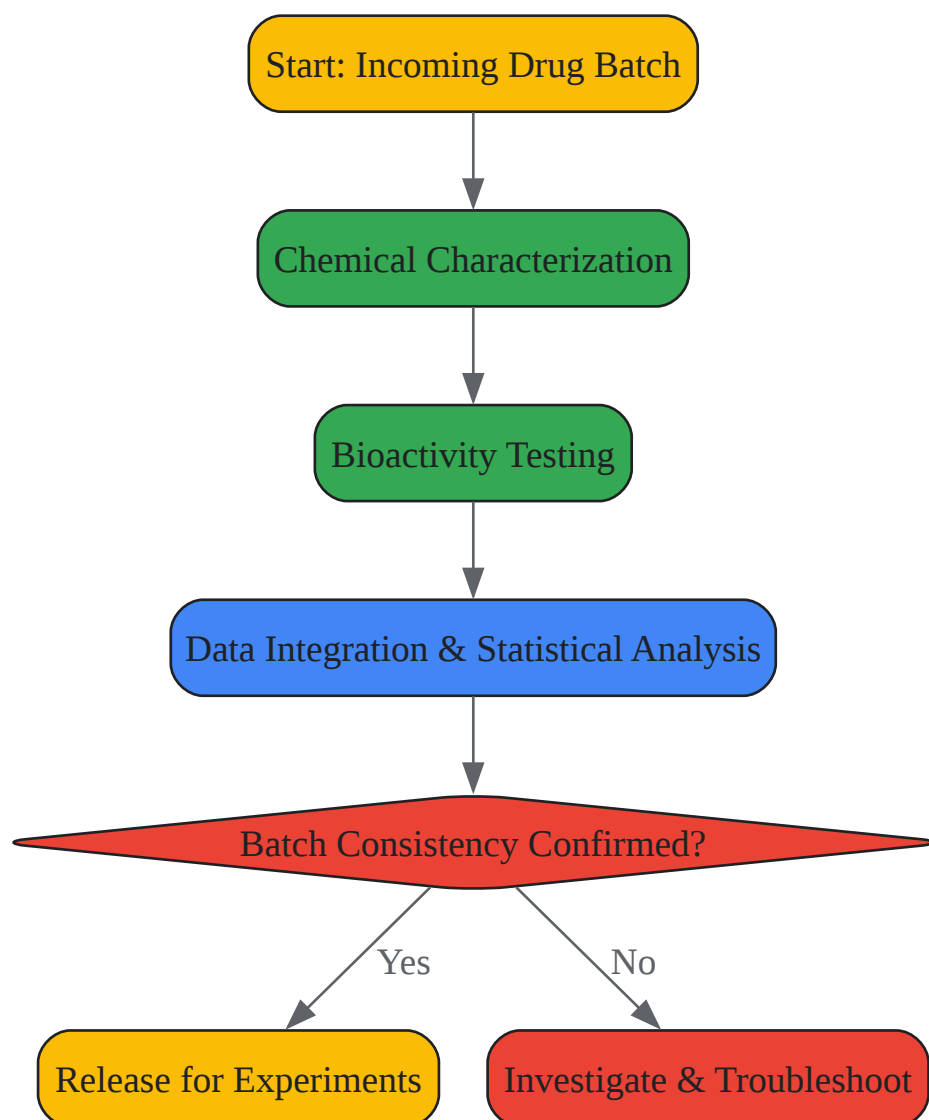
This protocol describes the preclinical evaluation of **AKN-028** efficacy in an animal model.

Step	Parameter	Details from Literature
1. Animal Model	Species	Male C57 black mice [2]
2. Administration	Route	Subcutaneous injection [2]

Step	Parameter	Details from Literature
	Dosage & Regimen	15 mg/kg, twice daily for 6 days [2]
<b>3. Key Finding</b>	Outcome	Inhibited tumor growth of MV4-11 xenografts with no major observed toxicity or body weight change [2]

## Experimental Workflow for Quality Assessment

The search results did not contain a specific workflow for **AKN-028** batch consistency. However, the general approach for small-molecule drugs can be adapted. The following diagram outlines the key steps in this process.



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## FAQs and Troubleshooting Guides

Since direct information on **AKN-028** is limited, here are general guidelines for common batch consistency issues.

### How can I troubleshoot variable biological activity between batches?

- **Verify Chemical Identity and Purity:** Confirm the chemical structure and high purity of your batch using analytical techniques like NMR and HPLC, as described in its synthesis patent [1].
- **Standardize Bioassay Conditions:** Ensure your cell-based assays are highly controlled. Use the same passage number of sensitive cell lines (e.g., MV4-11), carefully control DMSO concentration, and include a reference compound in every run.
- **Analyze Data with Statistical Rigor:** Use multivariate statistical analysis, as demonstrated with botanical drugs, to model expected variation and identify significant batch outliers [6].

## What should I do if my experimental results with **AKN-028** are inconsistent with literature findings?

- **Confirm Source and Solubility:** The compound may be available from specialized suppliers for research purposes [2]. Always use fresh, correctly stored stock solutions to avoid compound degradation.
- **Re-evaluate Model System:** Differences in cell culture conditions, serum batches, or animal model specifics can greatly influence results. Review the detailed methodologies from published studies [3] [4].
- **Consult Literature on Analogs:** Research other FLT3 inhibitors to understand common pitfalls and best practices in experiments, as the field may share similar technical challenges.

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## References

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